

# Application Notes: Quantification of **Angiotensin (1-9)** by LC-MS/MS

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## Compound of Interest

Compound Name: *Angiotensin (1-9)*

Cat. No.: *B1649345*

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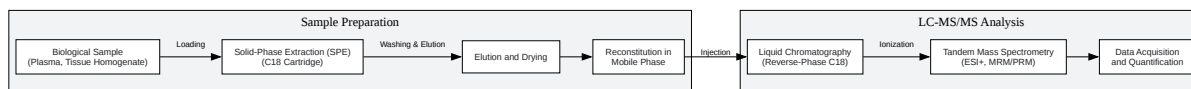
## Introduction

**Angiotensin (1-9)** is a peptide component of the renin-angiotensin system (RAS) with emerging significance in cardiovascular regulation. It is formed from Angiotensin I through the action of Angiotensin-Converting Enzyme 2 (ACE2). Accurate quantification of **Angiotensin (1-9)** is crucial for understanding its physiological roles and its potential as a therapeutic target in cardiovascular diseases. This document provides a detailed protocol for the quantification of **Angiotensin (1-9)** in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.<sup>[1][2]</sup>

## Principle of the Method

This method utilizes solid-phase extraction (SPE) to isolate and concentrate angiotensin peptides from a biological matrix. The extracted peptides are then separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.<sup>[3][4]</sup> This approach allows for the selective and sensitive quantification of **Angiotensin (1-9)** even in complex biological samples.<sup>[5][6]</sup>

## Experimental Workflow Overview



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Caption: Workflow for **Angiotensin (1-9)** quantification.

## Protocols

### Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To extract and concentrate angiotensin peptides from the biological matrix while removing interfering substances.<sup>[3][7]</sup>

Materials:

- C18 SPE Cartridges
- Methanol
- Acetonitrile
- Formic Acid
- Deionized Water
- Nitrogen evaporator
- Centrifuge

Procedure:

- **Cartridge Conditioning:** Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

- **Sample Loading:** Load the pre-treated biological sample (e.g., plasma, tissue homogenate) onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 3 mL of deionized water to remove salts and other hydrophilic impurities. Some protocols may include an additional wash with a weak organic solvent.
- **Elution:** Elute the angiotensin peptides from the cartridge using 7 mL of methanol containing 5% formic acid.[3]
- **Drying:** Dry the eluate under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried sample in 30-50 µL of the initial mobile phase (e.g., 16% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.[3]

## Liquid Chromatography (LC)

Objective: To separate **Angiotensin (1-9)** from other angiotensin peptides and endogenous components based on their hydrophobicity.

Typical LC Conditions:

Parameter	Value
Column	Purospher STAR RP C18e (125 mm x 2 mm, 5 µm) or equivalent[8]
Mobile Phase A	0.1% Formic Acid in Water or 5% Acetonitrile in 4 mM Ammonium Formate[5][8]
Mobile Phase B	0.1% Formic Acid in Acetonitrile or 90% Acetonitrile in 4 mM Ammonium Formate[5][8]
Flow Rate	0.25 mL/min[8]
Injection Volume	50 µL[8]
Column Temperature	40 °C
Gradient	Linear gradient of Mobile Phase B in A

## Mass Spectrometry (MS)

Objective: To detect and quantify **Angiotensin (1-9)** with high specificity and sensitivity.

Typical MS/MS Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[8]
Scan Type	Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)[3][5]
Precursor Ion (m/z)	592 [M+2H] <sup>2+</sup> or [M+3H] <sup>3+</sup> [5][8]
Product Ions (m/z)	To be determined by direct infusion of an Angiotensin (1-9) standard.
Collision Energy	Optimized for the specific instrument and precursor/product ion pair.
Capillary Voltage	5 kV[8]
Capillary Temperature	200-320 °C[5][8]

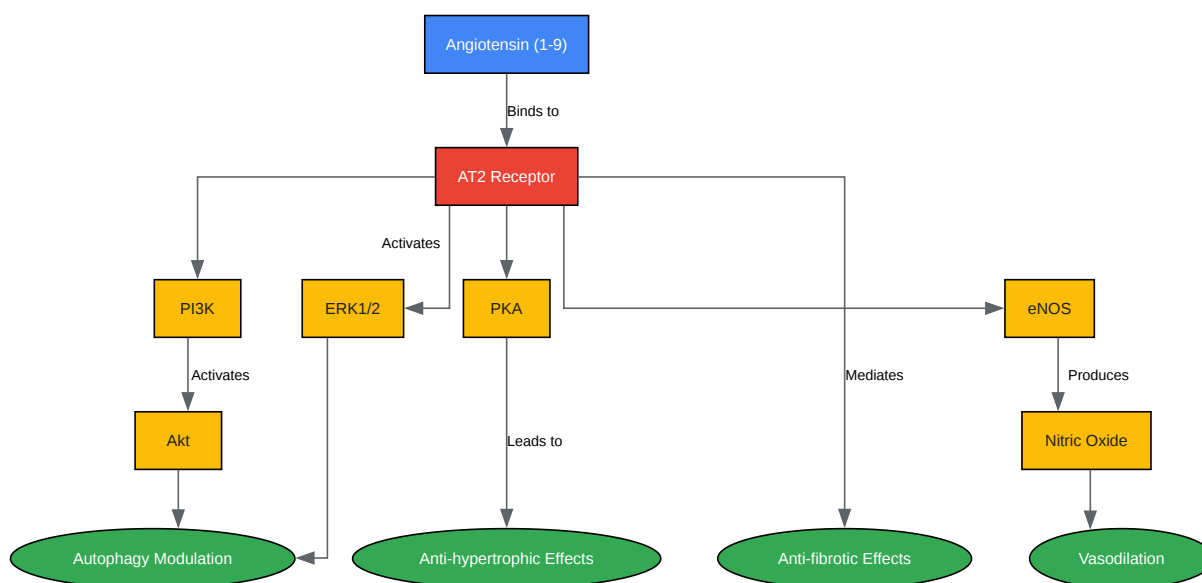
## Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of **Angiotensin (1-9)**.

Parameter	Angiotensin (1-9)	Other Angiotensins	Reference
Molecular Weight	1183.34 Da	Ang I: 1296.51, Ang II: 1046.19, Ang (1-7): 899.02	[8]
Precursor Ion (m/z)	592 ([M+2H] <sup>2+</sup> )	Ang I: 649, Ang II: 524, Ang (1-7): 450	[8]
Limit of Detection (LOD)	0.5 pg	Ang II: 0.1 pg, Ang (1-7): 0.5 pg	[5]
Linear Detection Range	0.25 - 1000 ng/mL	Ang II: 0.05 - 1000 ng/mL	[5]
Calibration Curve Range	20 pM - 100 nM	20 pM - 100 nM for other angiotensins	[8]

## Signaling Pathway of Angiotensin (1-9)

**Angiotensin (1-9)** primarily exerts its effects through the Angiotensin II Type 2 receptor (AT2R).[9][10] Its signaling often counteracts the pro-hypertrophic and pro-fibrotic actions of Angiotensin II.[9]



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Caption: **Angiotensin (1-9)** signaling pathway.

Activation of AT2R by **Angiotensin (1-9)** can trigger several downstream pathways, including the PI3K/Akt and ERK1/2 pathways, which are involved in the regulation of autophagy.[10] Furthermore, **Angiotensin (1-9)** has been shown to have anti-hypertrophic effects in cardiomyocytes by controlling mitochondrial dynamics through a PKA-dependent pathway.[11] It also contributes to vasodilation by increasing nitric oxide production via eNOS activation.[12] These actions collectively position **Angiotensin (1-9)** as a protective peptide within the renin-angiotensin system.[13]

## References

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